molecular formula C8H10N2O2 B2402570 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1553175-83-9

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B2402570
CAS No.: 1553175-83-9
M. Wt: 166.18
InChI Key: ZBFRKPKEJMVQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine is a class of organic compounds that contain a pyrazolo[1,5-a]pyridine moiety, which consists of a pyrazole ring fused to a pyridine ring . These compounds are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives usually involves the reaction of amines with pyrazoles . The specific synthesis route can vary depending on the substituents on the pyrazole and pyridine rings .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . The exact structure will depend on the specific substituents on the pyrazole and pyridine rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The reactivity of these compounds can be influenced by the substituents on the pyrazole and pyridine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, such as their solubility, melting point, and pKa, can be influenced by the substituents on the pyrazole and pyridine rings .

Scientific Research Applications

Functionalization Reactions

Experimental and theoretical studies have explored the functionalization reactions of compounds related to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid. For example, 1H-pyrazole-3-carboxylic acid derivatives have been converted into various compounds via reactions with different agents, demonstrating versatility in chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis Methods

Improved synthesis methods for pyrazolo[1,5-a]pyridine derivatives have been developed, highlighting advancements in efficiency and practicality. For instance, 4-pyridine carboxylic acid has been utilized as a raw material in a series of reactions leading to pyrazolo[1,5-a]pyridine-5-carboxylic acid, demonstrating the compound's accessibility for further research (Ku, 2015).

Library of Fused Pyridine-4-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated through Combes-type reactions. This showcases the potential of pyrazolo[1,5-a]pyridine derivatives in combinatorial chemistry, paving the way for the discovery of novel compounds with diverse applications (Volochnyuk et al., 2010).

Spectroscopic Analysis

Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on derivatives of pyrazolo[1,5-a]pyridine-4-carboxylic acid. These studies offer detailed insights into the molecular structures and properties of these compounds, essential for their application in various scientific fields (Bahgat, Jasem, & El‐Emary, 2009).

Novel Synthesis Approaches

New synthesis approaches for pyrazolo[3,4-b]pyridine derivatives have been developed, contributing to the expansion of this compound class in medicinal chemistry and related fields. These methods enhance the availability of these compounds for further pharmacological and chemical studies (Yakovenko & Vovk, 2021).

Safety and Hazards

Like all chemicals, pyrazolo[1,5-a]pyridine derivatives should be handled with care. They may pose risks such as skin and eye irritation, and inhalation or ingestion could be harmful . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of pyrazolo[1,5-a]pyridine derivatives is a promising area of research, particularly in the field of medicinal chemistry. Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in the treatment of various diseases .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFRKPKEJMVQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553175-83-9
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.